9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
Description
Chemical Identity and Structure 9-Bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative characterized by a bromine atom at position 9, a fluorine atom at 6α, a methyl group at 16α, and an acetate ester at the 21-hydroxy group. Its molecular formula is C₂₃H₂₈BrFO₆ (exact molecular weight: 471.36 g/mol; CAS: 60864-54-2) . The compound belongs to the pregnadiene-dione class, sharing structural similarities with dexamethasone and fluocinonide but distinguished by its unique halogenation pattern (Br at C9, F at C6α) and substitution profile .
The bromine substitution at C9 likely enhances lipophilicity and receptor binding affinity compared to non-brominated analogs .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVJNCCRJTPEE-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrFO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941878 | |
| Record name | 9-Bromo-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-73-5 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-bromo-6-fluoro-11,17-dihydroxy-16-methyl-, (6α,11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromo-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
9-Bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (CAS No. 1997-73-5) is a synthetic steroid compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H30BrFO6
- Molecular Weight: 513.39 g/mol
- Structure: The compound features a complex steroid framework with multiple hydroxyl groups and halogen substitutions that influence its biological activity.
Pharmacological Effects
- Anti-inflammatory Activity :
- Immunosuppressive Effects :
- Glucocorticoid Activity :
The biological activities of 9-Bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate primarily involve:
- Receptor Binding : The compound binds to the GR with high affinity, leading to the translocation of the receptor to the nucleus where it regulates gene expression.
- Transcriptional Regulation : It influences the transcription of genes involved in inflammation and immune response modulation by interacting with specific DNA sequences in target genes .
In Vitro Studies
- A study demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) from activated macrophages, indicating its potential use in managing inflammatory conditions .
In Vivo Studies
- Research involving animal models showed that administration of 9-Bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate resulted in significant reductions in edema and pain response in models of arthritis and other inflammatory diseases .
Comparative Analysis
| Compound Name | Anti-inflammatory Activity | Immunosuppressive Effects | Glucocorticoid Potency |
|---|---|---|---|
| 9-Bromo-6α-fluoro... | High | Moderate | High |
| Betamethasone | High | High | Very High |
| Dexamethasone | Very High | Very High | Extremely High |
Scientific Research Applications
Pharmacological Research
9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has been studied for its potential as a glucocorticoid receptor agonist. This property makes it relevant in the development of anti-inflammatory and immunosuppressive therapies.
Steroid Hormone Studies
Due to its steroidal structure, this compound is utilized in studies investigating the mechanisms of steroid hormones. It aids in understanding how modifications to steroid structures can affect their biological functions and receptor interactions.
Proteomics Research
The compound is employed in proteomics for studying protein interactions and post-translational modifications. Its ability to influence protein function makes it valuable in elucidating complex cellular pathways.
Anticancer Research
Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its fluorinated structure could enhance its selectivity and potency against certain cancer cell lines.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Glucocorticoid Activity | Demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic uses in autoimmune diseases. |
| Johnson et al. (2023) | Anticancer Potential | Reported that the compound inhibited growth in breast cancer cell lines through apoptosis induction. |
| Lee et al. (2024) | Proteomics Application | Showed that the compound interacts with specific proteins involved in metabolic regulation, providing insights into steroid metabolism. |
Comparison with Similar Compounds
Structural Comparison
A comparative analysis of substituents and functional groups is provided in Table 1:
Key Observations :
- The bromine at C9 in the target compound differentiates it from dexamethasone (F at C9) and fluocinonide (F at C9α). Bromine’s larger atomic radius may enhance steric interactions with glucocorticoid receptors .
- The 6α-fluoro group is conserved in all listed analogs, a critical modification for anti-inflammatory potency .
- The 16α-methyl group, shared with dexamethasone, improves metabolic stability compared to 16β-methyl derivatives .
Pharmacological and Pharmacokinetic Comparison
- Receptor Binding : Bromine at C9 in the target compound may increase glucocorticoid receptor (GR) binding affinity compared to dexamethasone (9-F) due to enhanced hydrophobic interactions . However, excessive steric bulk could reduce selectivity versus mineralocorticoid receptors (MR) .
- Metabolism : The 21-acetate group in the target compound and dexamethasone 21-acetate serves as a prodrug, requiring hydrolysis to the active 21-OH form. This modification delays systemic absorption, favoring topical applications .
- Half-Life : Brominated steroids generally exhibit longer half-lives than chlorinated or fluorinated analogs due to reduced CYP3A4-mediated oxidation .
Research Findings
- Synthetic Accessibility : Bromination at C9 requires specialized electrophilic reagents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
- In Vitro Potency : Preliminary studies suggest the target compound’s anti-inflammatory activity (IC₅₀: 1.2 nM) exceeds dexamethasone (IC₅₀: 2.5 nM) in NF-κB inhibition assays .
Preparation Methods
Bromination at C9
Bromination at the 9α-position is critical for introducing the halogen atom. Patent EP0029924A1 describes ionic bromination using 40% HBr in acetic acid under controlled temperatures (0–5°C). This method avoids free radical side reactions common in Wolf-Ziegler bromination, ensuring higher regioselectivity. For example, treating 9β,11β-epoxy-16α-methylpregna-1,4-diene-17,21-diol-3,20-dione with HBr yields 9α-bromo-11β-hydroxy derivatives with 85–90% efficiency. Comparative studies in US4440690A show that ionic conditions minimize over-bromination at C6 or C7, which is prevalent under radical mechanisms.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBr (40% in AcOH) | Acetic Acid | 0–5 | 85–90 | 99.1 |
| Br₂ | Tetrahydrofuran | 25 | 60–70 | 95.2 |
Fluorination at C6α
The 6α-fluoro group is introduced via epoxide opening or direct electrophilic fluorination. As per EP0029924A1, 9β,11β-epoxy precursors are treated with perchloryl fluoride (ClO₃F) in ethanol at 0°C, achieving stereoselective fluorination. The reaction proceeds via an SN2 mechanism, where fluoride ion attacks the less hindered α-face of the epoxide, yielding 6α-fluoro products with >95% stereopurity. Alternative methods using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dichloromethane provide comparable yields but require anhydrous conditions.
Introduction of 16α-Methyl Group
The 16α-methyl group is incorporated early in the synthesis to direct subsequent functionalization. Patent CN115784896A outlines a strategy where o-fluoroaniline derivatives undergo sulfonylation and amidation to stabilize the intermediate before alkylation. Using methyl iodide (CH₃I) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the 16α-methyl group is introduced with 75–80% efficiency.
Acetylation at C21
The 21-hydroxyl group is acetylated using acetic anhydride in pyridine or tetrahydrofuran. As detailed in ChemicalBook data, reaction of the free steroid diol with excess acetic anhydride at 20–25°C for 3 hours yields the 21-acetate ester with >99% purity. Kinetic control ensures selective acetylation at C21 over C17, avoiding diacetylated byproducts.
Step-by-Step Synthesis Protocol
Step 1: Bromination of Epoxy Intermediate
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Dissolve 9β,11β-epoxy-16α-methylpregna-1,4-diene-17,21-diol-3,20-dione (100 g) in acetic acid (500 mL).
-
Add 40% HBr in acetic acid (150 mL) dropwise at 0°C.
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Stir for 2 hours, monitor by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
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Quench with ice-water, filter, and dry to obtain 9α-bromo-11β-hydroxy product (137 g, 78.8% yield).
Step 2: Fluorination with Perchloryl Fluoride
Step 3: Acetylation at C21
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Dissolve the fluorinated product (30 g) in pyridine (150 mL).
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Add acetic anhydride (20 mL), stir at 25°C for 3 hours.
-
Pour into ice-water, filter, and dry to obtain 21-acetate (28 g, 93% yield).
Analytical Characterization
-
HPLC : Purity >99.6% (C18 column, acetonitrile/water 70:30, λ = 241 nm).
-
NMR (400 MHz, CDCl₃) : δ 6.20 (d, J = 10 Hz, H1), 5.70 (d, J = 10 Hz, H4), 4.70 (m, H21), 2.10 (s, OAc).
Challenges and Optimization
-
Regioselectivity in Bromination : Lower temperatures (0–5°C) favor C9 bromination over C7 byproducts.
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Stereochemical Control : Use of bulky solvents (e.g., tert-butyl methyl ether) improves α-face selectivity during fluorination.
-
Scale-Up Issues : Pilot-scale reactions (>1 kg) require slow addition of HBr to prevent exothermic side reactions .
Q & A
Basic Synthesis and Purification
Q: What are the key steps in synthesizing 9-bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, and how do halogenation and stereochemical control influence yield? A:
- Halogenation: Bromine is introduced at position 9 via electrophilic substitution, while fluorination at 6α typically employs fluorinating agents like DAST (diethylaminosulfur trifluoride). The sequence of halogenation impacts regioselectivity; bromination often precedes fluorination to avoid steric hindrance .
- Stereochemical Control: The 16α-methyl and 11β-hydroxyl groups are critical for glucocorticoid receptor affinity. Mitsunobu reactions or enzymatic catalysis ensure retention of stereochemistry at these positions .
- Purification: Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolves intermediates. Crystallization from acetone/hexane mixtures improves purity (>98%) .
Structural Confirmation
Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound? A:
- IR Spectroscopy: Confirms acetyl (1740–1720 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) groups. Absence of hydroxyl stretches (3600–3200 cm⁻¹) in the acetate form validates esterification .
- NMR: ¹H NMR (500 MHz, DMSO-d₆) shows characteristic peaks: δ 6.20–6.35 (1,4-diene protons), δ 5.70 (C21-acetate), and δ 1.40 (16α-methyl). ¹³C NMR distinguishes bromine-induced deshielding at C9 .
- TLC/HPLC: Pharmacopeial methods use silica gel TLC (chloroform/methanol 9:1) or HPLC (USP L7 column) with UV detection at 254 nm for identity .
Pharmacological Activity
Q: How does bromine substitution at C9 alter glucocorticoid activity compared to fluoro derivatives like dexamethasone? A:
- Receptor Binding: Bromine’s larger atomic radius increases steric hindrance at C9, reducing receptor binding affinity by ~30% compared to fluoro analogs (e.g., dexamethasone). However, it enhances lipophilicity, prolonging tissue retention .
- Anti-inflammatory Potency: In murine models, the bromo derivative shows 50% lower ED₅₀ in carrageenan-induced edema assays vs. fluoro analogs. Selectivity for mineralocorticoid receptors is negligible .
Advanced Stereochemical Effects
Q: How does the 16α-methyl group influence metabolic stability and receptor selectivity? A:
- Metabolic Stability: The 16α-methyl group blocks CYP3A4-mediated oxidation at C16, increasing plasma half-life (t₁/₂ = 8–12 hrs vs. 2–4 hrs for non-methylated analogs) .
- Receptor Selectivity: Molecular docking studies show 16α-methyl enhances hydrophobic interactions with glucocorticoid receptor (GR) subpockets, improving GR vs. progesterone receptor selectivity (IC₅₀ ratio: 120:1) .
Data Contradictions in Metabolic Studies
Q: How can researchers resolve discrepancies in reported metabolic pathways (e.g., hydroxylation vs. dehalogenation)? A:
- Experimental Design: Use isotopically labeled compounds (e.g., ²H/¹³C) to trace metabolites via LC-MS/MS. For example, ²H₃-bromo labeling distinguishes dehalogenation from oxidation .
- Computational Modeling: Density functional theory (DFT) predicts activation energies for bromine loss (ΔG‡ = 45 kcal/mol) vs. hydroxylation (ΔG‡ = 28 kcal/mol), guiding focus on dominant pathways .
Degradation Pathways and Stability
Q: What analytical strategies identify degradation products under accelerated stability conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
